![molecular formula C9H16ClNOS B3085701 (2-Methoxyethyl)[(3-methyl-2-thienyl)methyl]amine hydrochloride CAS No. 1158269-25-0](/img/structure/B3085701.png)

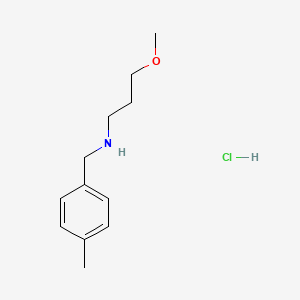

(2-Methoxyethyl)[(3-methyl-2-thienyl)methyl]amine hydrochloride

Descripción general

Descripción

(2-Methoxyethyl)[(3-methyl-2-thienyl)methyl]amine hydrochloride, also known as MTMEA hydrochloride, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MTMEA hydrochloride is a derivative of thienylamine, which has been shown to have anti-inflammatory and analgesic properties. The synthesis method and mechanism of action of MTMEA hydrochloride have been extensively studied, and its biochemical and physiological effects have been investigated in various experimental models.

Aplicaciones Científicas De Investigación

Chemical Reactions and Derivatives

Indole Derivatives Synthesis : Kisaki, Tominaga, Matsuda, and Kobayashi (1974) studied the reactions of methyl 2-cyano-3-(2-substituted indol-3-yl) thio-3-methylthioacrylates, leading to the formation of thieno-[3, 2-b] indole derivatives, which have potential applications in pharmaceutical and chemical industries (Kisaki et al., 1974).

Conversion of Methyl Carbamate : Yeung, Adamski-Werner, Bernard, Poulenat, and Petillo (2000) described the conversion of methyl carbamate to free amine in a series of 2-amino-2-deoxy-D-glucosamine derivatives (Yeung et al., 2000).

Synthesis and Evaluation of Compounds

Anticoccidial and Antimicrobial Activity : Georgiadis (1976) synthesized derivatives like 5-amino-5,6-dihydro-6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(4H)-ones, evaluating their antimicrobial and anticoccidial activities (Georgiadis, 1976).

Benzo[b]thiophen Derivatives Synthesis : Chapman, Clarke, Gore, Manolis, Porter, and Sutton (1973) worked on preparing 2- and 3-dialkylaminomethyl-5-methoxybenzo[b]thiophens, exploring their potential pharmacological applications (Chapman et al., 1973).

Chemoselective Methylation

Selective N-Methylation of Amines : Oku, Arita, Tsuneki, and Ikariya (2004) investigated the selective N-methylation of bifunctionalized amines with supercritical methanol, a method relevant in organic synthesis and pharmaceuticals (Oku et al., 2004).

Topically Active Ocular Hypotensive Carbonic Anhydrase Inhibitors : Prugh, Hartman, Mallorga, Mckeever, Michelson, Murcko, Schwam, Smith, Sondey, and Springer (1991) prepared and evaluated 5-substituted thieno[2,3-b]- and thieno[3,2-b)thiophene-2-sulfonamides for ocular hypotensive activity (Prugh et al., 1991).

Glycoside Attachment to Proteins

- Glycosides for Protein Attachment : Lee, Stowell, and Krantz (1976) developed 2-imino-2-methoxyethyl 1-thioglycosides, a new group of reagents for attaching sugars to proteins, important in bioconjugate chemistry (Lee et al., 1976).

Synthesis of Diverse Compounds

Synthesis of Thienopyrimidinones : Hajjem, Khoud, and Baccar (2010) explored the reaction of methyl 3-amino-2-thiophene carboxylate with amines and hydrazines to synthesize thienopyrimidinones, useful in medicinal chemistry (Hajjem et al., 2010).

Aziridines Synthesis : Eremeev and Semenikhina (1980) studied the synthesis of 1-alkyl-2-methoxycarbonyl-3-phenylaziridines, contributing to the development of novel organic compounds (Eremeev & Semenikhina, 1980).

Structural Studies

- Study of Hydrochloride and Pyridinone Structures : Xiao, van der Helm, Goerlitz, Hider, and Dobbin (1993) conducted a study on the structures of various hydrochlorides and pyridinones, providing insight into molecular configurations (Xiao et al., 1993).

Microwave-Assisted Synthesis

- Synthesis of Benzo-, Pyrido-, or Pyrazino-thieno[3,2-d]pyrimidin-4-amine Analogs : Loidreau, Nourrisson, Fruit, Corbière, Marchand, and Besson (2020) utilized microwave-assisted chemical processes to synthesize novel N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido-, or pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives, potentially useful in cancer treatment (Loidreau et al., 2020).

Propiedades

IUPAC Name |

2-methoxy-N-[(3-methylthiophen-2-yl)methyl]ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NOS.ClH/c1-8-3-6-12-9(8)7-10-4-5-11-2;/h3,6,10H,4-5,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUOOKGLARRLMIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)CNCCOC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

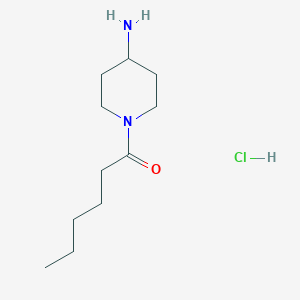

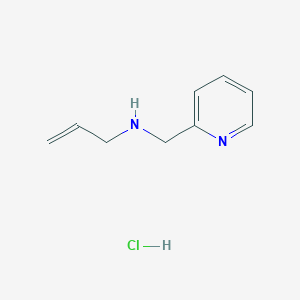

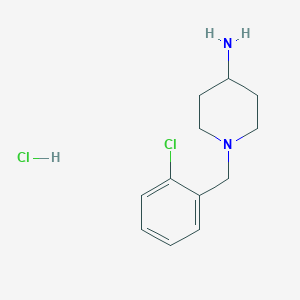

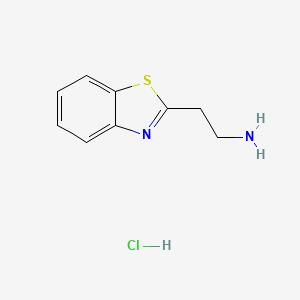

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Butyl({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride](/img/structure/B3085642.png)

![(Butan-2-yl)({[4-(methylsulfanyl)phenyl]methyl})amine hydrochloride](/img/structure/B3085666.png)

![Propyl[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085676.png)

amine hydrochloride](/img/structure/B3085686.png)